

# Independent validation of the AHFIRM trial's mortality reduction findings

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## Compound of Interest

Compound Name: *Larsucosterol*

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## An Independent Review of the AHFIRM Trial's Mortality Reduction Findings

The AHFIRM trial, a Phase 2b study, investigated the efficacy of **larsucosterol** in patients with severe alcohol-associated hepatitis. While the trial did not meet its primary endpoint for the overall population, a subgroup analysis of patients from the United States showed a statistically significant reduction in mortality. This guide provides a detailed overview of the AHFIRM trial's findings, methodologies, and the proposed mechanism of the drug.

## Quantitative Data Summary

The following tables summarize the key mortality and clinical outcome data from the AHFIRM trial.

Table 1: 90-Day Mortality and Liver Transplantation Outcomes (Overall Population)

Outcome	Placebo + Standard of Care (n=103)	Larsucosterol 30 mg (n=102)	Larsucosterol 90 mg (n=102)
Mortality or Liver Transplant (Primary Endpoint)	Not Statistically Significant	Not Statistically Significant	Not Statistically Significant
Win Probability Difference vs. Placebo	-	0.078 (p=0.196)[1]	0.039 (p=0.533)[1]
90-Day Mortality (Key Secondary Endpoint)	21 deaths[2]	15 deaths[1]	17 deaths[1]
Mortality Reduction vs. Placebo	-	41% (p=0.070)[3][4]	35% (p=0.126)[3][4]
Liver Transplants	4[1][2]	6[1]	9[1]

Table 2: 90-Day Mortality in U.S. Patients (Subgroup Analysis)

Outcome	Placebo + Standard of Care	Larsucosterol 30 mg	Larsucosterol 90 mg
90-Day Mortality Reduction vs. Placebo	-	57% (p=0.014)[3][4]	58% (p=0.008)[3][4]

## Experimental Protocols

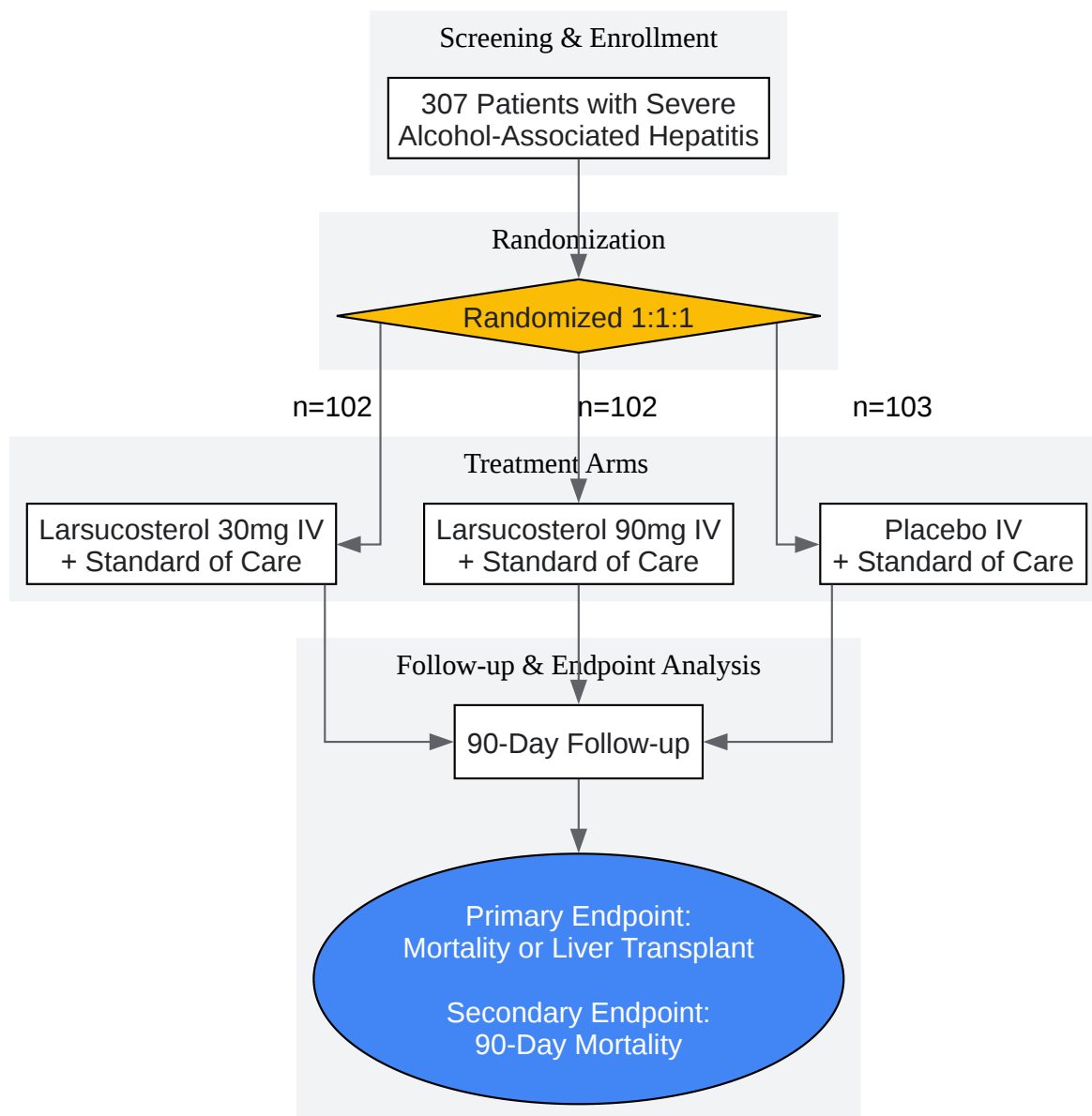
The AHFIRM trial was a Phase 2b, randomized, double-blind, placebo-controlled, international, multi-center study.[2][5]

- Patient Population: The trial enrolled 307 patients with severe alcohol-associated hepatitis (AH).[3][5]
- Treatment Arms: Participants were randomly assigned to one of three groups:
  - **Larsucosterol** 30 mg administered intravenously.[2]
  - **Larsucosterol** 90 mg administered intravenously.[2]

- Placebo administered intravenously.[2]
- Standard of Care: All patients in all arms received supportive care as determined by the investigators.[2] Some investigators could also administer methylprednisolone capsules at their discretion.
- Dosing Regimen: A second dose was administered if the patient remained hospitalized after 72 hours.[2]
- Primary Endpoint: The primary endpoint was the reduction in mortality or liver transplantation at 90 days, analyzed using a hierarchical assessment to calculate a win probability.[3][5]
- Key Secondary Endpoint: The key secondary endpoint was mortality at 90 days.[2][3]

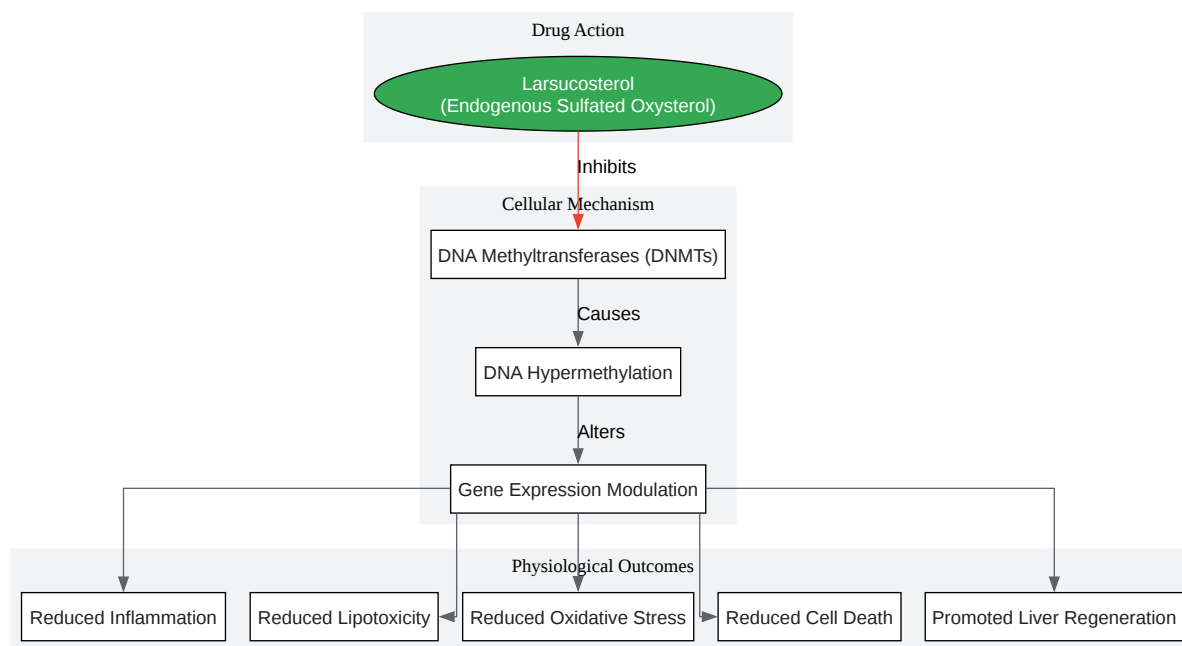
## Visualizations

The following diagrams illustrate the experimental workflow of the AHFIRM trial and the proposed signaling pathway of **larsucosterol**.



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### AHFIRM Trial Experimental Workflow



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### Proposed Signaling Pathway of **Larsucosterol**

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